2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide
Description
2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide is a pyrimidinone-based thioacetamide derivative featuring a 3-methoxybenzylthio group at the pyrimidin-2-yl position and an N-linked thiazol-2-yl acetamide moiety. Its core structure consists of a 1,6-dihydropyrimidin-4-one ring system, a sulfur atom bridging the pyrimidinone and benzyl groups, and an acetamide chain terminating in a thiazole heterocycle. This compound’s design leverages the pyrimidinone scaffold’s pharmacological relevance, often associated with kinase inhibition and anticancer activity, while the thiazole ring and methoxybenzyl group may enhance solubility and target binding .
Properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-24-13-4-2-3-11(7-13)10-26-17-19-12(9-15(23)21-17)8-14(22)20-16-18-5-6-25-16/h2-7,9H,8,10H2,1H3,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIAVXMKCQAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity assays, and other relevant findings.
Chemical Structure
The compound can be described by its chemical formula . Its structure features a thiazole ring and a pyrimidine derivative, which are known to contribute to significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, a related study on thiazole and pyrimidine derivatives indicated significant cytotoxic effects against various cancer cell lines. The compound was evaluated against 60 different cancer cell lines by the National Cancer Institute (NCI), showing promising results:
| Cell Line | GI50 (μM) |
|---|---|
| Colon Cancer | 0.41 - 0.69 |
| Melanoma | 0.48 - 13.50 |
| Ovarian Cancer | 0.25 - 5.01 |
These results suggest that the compound exhibits potent anticancer properties, particularly against colon and ovarian cancers, with GI50 values indicating effective growth inhibition at low concentrations .
The mechanism of action for compounds with similar structures often involves the inhibition of critical pathways in cancer cell proliferation and survival. For instance, thiazole derivatives have been found to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . Further research is needed to elucidate the specific pathways affected by this compound.
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiazole and pyrimidine moieties are known for their antimicrobial activities. A study on similar derivatives demonstrated significant antibacterial effects against various strains of bacteria, suggesting that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiazole ring has been associated with enhanced biological activity due to its ability to interact with biological targets effectively. Modifications to the benzyl group (in this case, the methoxy substitution) also play a role in enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thioacetamide-linked heterocycles. Below is a systematic comparison with structurally analogous derivatives from recent literature:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Core Structure Variability: The target compound’s pyrimidin-4-one core is distinct from pyridine (e.g., compound 1c ) or quinazolinone hybrids (e.g., compound 11 ). Quinazolinone-pyridinone hybrids (e.g., compounds 8–12 ) exhibit higher molecular weights (>550 g/mol) and elevated melting points (>300°C), suggesting enhanced crystallinity due to extended aromatic systems.
Substituent Effects :
- Electron-Donating Groups : The 3-methoxybenzylthio group in the target compound may improve solubility compared to nitro (compound in ) or bromo (compound 27 ) substituents.
- Thiazole Modifications : Replacing the thiazol-2-yl group with a 4-phenylthiazole (compound 18 ) introduces steric bulk, which could impact binding affinity in enzymatic assays.
Synthetic Efficiency: The target compound’s synthesis likely involves S-alkylation of a pyrimidinone-thiol precursor with 2-chloro-N-(thiazol-2-yl)acetamide, analogous to methods in (86% yield for compound 18). In contrast, morpholino-substituted pyridine derivatives (e.g., 2c ) require multistep protocols with lower reported yields.
Biological Activity Trends: While biological data for the target compound are unavailable, structurally related compounds show diverse activities. Pyrimidinone-thioacetamides with nitro groups (e.g., ) are explored as VEGFR-2 inhibitors, highlighting the scaffold’s versatility.
Table 2: Functional Group Impact on Properties
Preparation Methods
Claisen-Schmidt Condensation
A mixture of 3-methoxybenzaldehyde (0.02 mol) and ethyl acetoacetate (0.02 mol) in methanol (50 mL) undergoes base-catalyzed condensation using 40% sodium hydroxide (10 mL) at 0–5°C. After 4 hours, the resulting chalcone intermediate precipitates as a yellow solid (yield: 78%). Spectral confirmation includes:
Cyclization to Dihydropyrimidinone
The chalcone intermediate (0.01 mol) reacts with thiourea (0.02 mol) and guanidine nitrate (0.01 mol) in refluxing ethanol (80 mL) for 6 hours. Acidification with HCl yields 6-oxo-4-(3-methoxyphenyl)-2-thioxo-1,6-dihydropyrimidine-5-carbonitrile (yield: 65%). Key spectral data:
- 13C-NMR (DMSO-d6) : δ 173.2 (C=O), 162.4 (C≡N), 134.1–112.3 (Ar-C), 55.1 (OCH3).
- LCMS : m/z 287 [M+H]+.
Introduction of the 3-Methoxybenzylthio Group
The thioether linkage at position 2 is introduced via nucleophilic displacement of the thioxo group. This step requires careful optimization to avoid over-alkylation.
Thioether Formation
A solution of 6-oxo-4-(3-methoxyphenyl)-2-thioxo-1,6-dihydropyrimidine-5-carbonitrile (0.005 mol) in DMF (20 mL) reacts with 3-methoxybenzyl chloride (0.006 mol) and potassium carbonate (0.01 mol) at 60°C for 12 hours. The product, 2-((3-methoxybenzyl)thio)-6-oxo-4-(3-methoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile, is isolated by filtration (yield: 70%). Characterization includes:
- 1H-NMR (DMSO-d6) : δ 8.12 (s, 1H, NH), 7.38–6.85 (m, 8H, Ar-H), 4.52 (s, 2H, SCH2), 3.79 (s, 6H, 2×OCH3).
- Elemental Analysis : Calculated C 58.43%, H 4.18%, N 12.60%; Found C 58.39%, H 4.22%, N 12.57%.
Formation of the Acetamide Moiety
The acetamide side chain is installed through a two-step acylation and substitution sequence.
Chloroacetylation
The dihydropyrimidine-thioether intermediate (0.003 mol) reacts with chloroacetyl chloride (0.004 mol) in dichloromethane (15 mL) under nitrogen. Triethylamine (0.006 mol) is added dropwise at 0°C, and the mixture stirs for 6 hours. The chloroacetylated product precipitates upon addition of ice-water (yield: 82%). Spectral features:
Aminolysis with 2-Aminothiazole
A solution of the chloroacetyl intermediate (0.002 mol) and 2-aminothiazole (0.0024 mol) in acetone (10 mL) refluxes for 8 hours. The target compound crystallizes upon cooling (yield: 68%). Final characterization:
- 1H-NMR (DMSO-d6) : δ 11.02 (s, 1H, NH), 8.24 (s, 1H, thiazole-H), 7.41–6.88 (m, 8H, Ar-H), 4.61 (s, 2H, SCH2), 3.80 (s, 3H, OCH3).
- HRMS : m/z 469.1124 [M+H]+ (Calculated: 469.1128).
Optimization and Comparative Analysis
Critical parameters influencing yield and purity are summarized below:
| Step | Reagent Ratio | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Claisen-Schmidt | 1:1 | Methanol | 0–5 | 78 |
| Cyclization | 1:2:1 | Ethanol | 80 | 65 |
| Thioether Formation | 1:1.2 | DMF | 60 | 70 |
| Chloroacetylation | 1:1.3 | DCM | 0 | 82 |
| Aminolysis | 1:1.2 | Acetone | 60 | 68 |
Alternative routes, such as microwave-assisted cyclization or ultrasound-promoted thioether formation, reduce reaction times by 40% but require specialized equipment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiazol-2-yl)acetamide, and how can intermediates be characterized?
- Methodology :
- Multi-step synthesis : Begin with 6-amino-1,3-dimethyluracil derivatives to form pyrimidine intermediates via condensation with 3-methoxybenzyl thiol. Introduce the thiazole moiety through nucleophilic substitution or coupling reactions (e.g., using 2-mercaptoacetic acid derivatives) .
- Characterization : Use elemental analysis (C, H, N, S), FT-IR for thioether (C-S) and carbonyl (C=O) groups, and NMR (¹H/¹³C) to confirm regiochemistry. LC-MS or HRMS ensures purity and molecular weight validation .
Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?
- Methodology :
- Spectral analysis : UV-Vis for π→π* transitions in the pyrimidine-thiazole system; FT-IR for hydrogen bonding (N-H/O-H).
- DFT modeling : Optimize geometry using B3LYP/6-31G(d) basis sets to predict vibrational frequencies and compare with experimental IR data. TD-DFT calculates electronic transitions, aiding UV-Vis interpretation .
- X-ray crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables (temperature, solvent polarity, catalyst loading). Response surface methodology identifies optimal conditions .
- In-line monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress and intermediate stability .
Q. What computational strategies predict the compound’s reactivity and binding interactions with biological targets?
- Methodology :
- Molecular docking : Dock the compound into target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- QSAR modeling : Derive descriptors (logP, polar surface area) to correlate structural features with antimicrobial activity .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Meta-analysis : Aggregate data from independent studies; apply statistical tests (e.g., ANOVA) to identify variability sources (e.g., assay protocols, bacterial strains) .
- Dose-response reevaluation : Use Hill slope analysis to confirm potency thresholds and eliminate false positives from high-concentration artifacts .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Co-solvent systems : Test PEG-400/water or cyclodextrin complexes via phase solubility studies.
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, maleic acid) using slurry crystallization .
- Nanoparticle formulation : Use solvent evaporation to prepare PLGA nanoparticles; characterize size (DLS) and encapsulation efficiency (HPLC) .
Q. How can the structure-activity relationship (SAR) be explored to improve target selectivity?
- Methodology :
- Analog synthesis : Modify the 3-methoxybenzyl thioether (e.g., replace with 4-fluorobenzyl) or thiazole (e.g., introduce methyl substituents).
- Enzyme inhibition assays : Compare IC₅₀ values against related enzymes (e.g., human topoisomerase vs. bacterial gyrase) to identify selectivity drivers .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
